![molecular formula C14H15Cl2N3O3S2 B2888685 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1021215-17-7](/img/structure/B2888685.png)
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide” is a chemical compound. Based on its name, it contains a benzo[d]thiazol-2-yl ring which is dichlorinated, and a piperidine ring that is carboxamidated and methylsulfonylated .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using density functional theory (DFT) methods . This involves optimizing the geometry of the molecule and analyzing its electronic structure.Wissenschaftliche Forschungsanwendungen
CB1 Receptor Antagonism
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally similar compound, demonstrates potent antagonistic activity at brain cannabinoid CB1 receptors. This property has been explored for the development of pharmacological probes and potential therapeutic applications in antagonizing the effects of cannabinoids and cannabimimetics. The research highlights the structural requirements for effective CB1 receptor antagonistic activity, including specific substituent arrangements on the pyrazole ring (Lan et al., 1999).
Molecular Interaction Studies
Further studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) have provided insights into its molecular interaction with the CB1 cannabinoid receptor. Computational and molecular modeling methods were employed to understand its binding and the importance of specific molecular conformations (Shim et al., 2002).
Synthesis and Characterization of Related Compounds
The synthesis and characterization of related compounds, such as substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, have been conducted. These studies provide valuable information on the chemical properties and potential applications of compounds with a similar structural framework (Sedlák et al., 2008).
Antiviral Activity Research
Research into 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, which share a structural resemblance, has demonstrated potential antiviral activities against specific viruses, indicating the possibility of similar compounds being effective in antiviral therapies (Chen et al., 2010).
Alzheimer’s Disease Treatment Research
A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. This research indicates the potential of related compounds in the treatment of neurodegenerative diseases (Rehman et al., 2018).
Synthesis and Evaluation as Antipsychotic Agents
Heterocyclic analogues of compounds with a similar structure have been synthesized and evaluated as potential antipsychotic agents. These studies involve examining their binding to specific neurotransmitter receptors and in vivo activities, contributing to the understanding of such compounds in psychiatric treatment (Norman et al., 1996).
Eigenschaften
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3S2/c1-24(21,22)19-6-4-8(5-7-19)13(20)18-14-17-12-10(23-14)3-2-9(15)11(12)16/h2-3,8H,4-7H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJRUCQPIQWXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

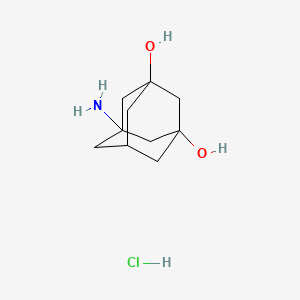
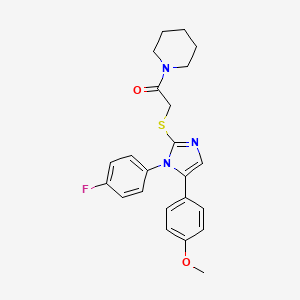

![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2888607.png)

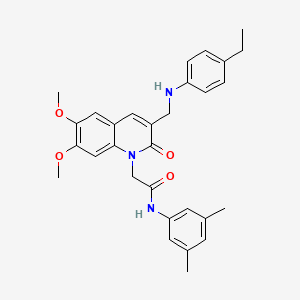
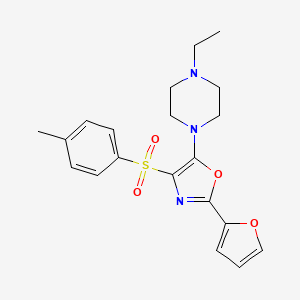
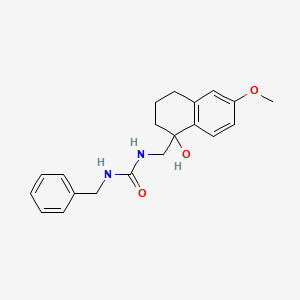

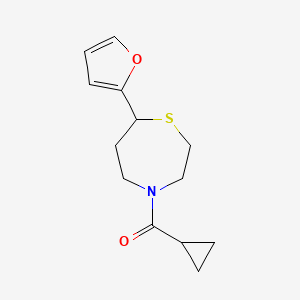
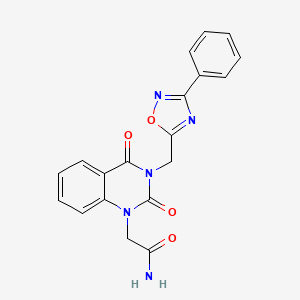
![4-(4-Cyclopropylsulfonylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2888618.png)
![3-(((2,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2888620.png)
